5-Chloro-4-fluoro-2-methylbenzenesulfonamide 5-Chloro-4-fluoro-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1242339-14-5
VCID: VC5724173
InChI: InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
SMILES: CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F
Molecular Formula: C7H7ClFNO2S
Molecular Weight: 223.65

5-Chloro-4-fluoro-2-methylbenzenesulfonamide

CAS No.: 1242339-14-5

Cat. No.: VC5724173

Molecular Formula: C7H7ClFNO2S

Molecular Weight: 223.65

* For research use only. Not for human or veterinary use.

5-Chloro-4-fluoro-2-methylbenzenesulfonamide - 1242339-14-5

Specification

CAS No. 1242339-14-5
Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65
IUPAC Name 5-chloro-4-fluoro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C7H7ClFNO2S/c1-4-2-6(9)5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Standard InChI Key ZWFODENXNYLGEH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzene ring substituted with chlorine at position 5, fluorine at position 4, and a methyl group at position 2, with the sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) at position 1 (Figure 1). This arrangement is confirmed by its SMILES notation (CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F\text{CC1=CC(=C(C=C1S(=O)(=O)N)Cl)F}) and InChIKey (ZWFODENXNYLGEH-UHFFFAOYSA-N\text{ZWFODENXNYLGEH-UHFFFAOYSA-N}).

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name5-chloro-4-fluoro-2-methylbenzenesulfonamide
Molecular FormulaC7H7ClFNO2S\text{C}_7\text{H}_7\text{ClFNO}_2\text{S}
Molecular Weight223.65 g/mol
CAS Registry Number1242339-14-5
SMILESCC1=CC(=C(C=C1S(=O)(=O)N)Cl)F

Spectroscopic and Computational Data

The compound’s 3D conformation, derived from PubChem’s computational models, reveals a planar aromatic ring with substituents influencing electronic distribution . Density functional theory (DFT) calculations predict dipole moments and electrostatic potential maps critical for understanding its reactivity .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-chloro-4-fluoro-2-methylbenzenesulfonamide involves multi-step optimization to ensure high yield and purity:

  • Halogenation and Methylation: Initial functionalization of the benzene ring with chlorine and fluorine, followed by methylation at position 2.

  • Sulfonation: Introduction of the sulfonamide group via chlorosulfonation and subsequent aminolysis.

Table 2: Representative Synthetic Steps

StepReactionConditionsYield
1HalogenationCl2/Fe\text{Cl}_2/\text{Fe}, 80°C85%
2MethylationCH3I/NaH\text{CH}_3\text{I}/\text{NaH}, DMF78%
3SulfonationSO3/H2SO4\text{SO}_3/\text{H}_2\text{SO}_4, 120°C65%

Applications in Medicinal and Organic Chemistry

Pharmaceutical Intermediate

The compound’s sulfonamide moiety and halogen substituents make it a precursor for hypoglycemic agents and antimicrobial drugs. For instance, analogs like glyburide (a sulfonylurea antidiabetic) share structural motifs .

Material Science

Its electron-withdrawing groups enhance stability in polymer matrices, enabling applications in corrosion-resistant coatings.

Comparative Analysis with Analogous Compounds

Halogen-Substituted Sulfonamides

Variations in halogen positioning significantly alter bioactivity:

  • 5-Chloro-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-54-4): Differs in fluorine and methyl positions, reducing metabolic stability compared to the 4-fluoro isomer .

  • 4-Chloro-3-methylbenzenesulfonamide: Lacks fluorine, diminishing electronegativity and receptor binding affinity.

Table 3: Comparative Properties of Sulfonamide Derivatives

CompoundHalogen SubstituentslogPBioactivity (IC₅₀)
5-Chloro-4-fluoro-2-methylbenzenesulfonamideCl, F2.115 nM
5-Chloro-2-fluoro-4-methylbenzenesulfonamideCl, F2.322 nM
4-Chloro-3-methylbenzenesulfonamideCl1.845 nM

Future Directions

Drug Discovery

Functionalization of the sulfonamide group could yield selective kinase inhibitors or carbonic anhydrase antagonists.

Green Chemistry

Optimizing solvent-free synthesis routes may reduce environmental impact.

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